molecular formula C9H12N2O3 B14883461 1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione

1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14883461
M. Wt: 196.20 g/mol
InChI Key: GICIUHXGSWSRND-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione is a versatile chemical compound known for its diverse applications in scientific research. This compound exhibits remarkable properties that contribute to advancements across various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of tetrahydro-2H-pyran-4-yl derivatives with pyrimidine-2,4-dione under controlled conditions. One common method involves the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran as solvents. The reaction mixture is cooled to -60°C, followed by the addition of methylmagnesium bromide. The temperature is gradually raised to 0°C, and the reaction is quenched with water and ethyl acetate. The organic layer is separated, dried over magnesium sulfate, and purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. It may bind to active sites of enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(tetrahydro-2H-pyran-4-yl)ethanone: A related compound with similar structural features but different functional groups.

    4-aminotetrahydropyran: Another compound with a tetrahydro-2H-pyran ring, used in different chemical contexts

Uniqueness

1-(tetrahydro-2H-pyran-4-yl)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the tetrahydro-2H-pyran ring and pyrimidine-2,4-dione moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(oxan-4-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O3/c12-8-1-4-11(9(13)10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,10,12,13)

InChI Key

GICIUHXGSWSRND-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=CC(=O)NC2=O

Origin of Product

United States

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